molecular formula C18H15N3OS B2603656 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-28-3

2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2603656
CAS RN: 537668-28-3
M. Wt: 321.4
InChI Key: OJTFXQXAGARZQQ-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is not widely documented, but it is related to a class of compounds known as indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as annulation or cyclization . For instance, a related compound was synthesized based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one”:

Anti-Cancer Agents

Research has shown that derivatives of pyrimido[5,4-b]indole, including 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, exhibit significant anti-cancer properties. These compounds have been found to inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways like PI3K/AKT/mTOR .

Phosphoinositide 3-Kinase (PI3K) Inhibition

This compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival. Inhibition of PI3K is a promising strategy for cancer therapy, as it can lead to the suppression of tumor growth and metastasis . Studies have demonstrated that derivatives of pyrimido[5,4-b]indole can effectively inhibit PI3K activity, making them valuable in the development of targeted cancer therapies .

Molecular Docking and Dynamics Studies

The compound has been utilized in molecular docking and dynamics studies to understand its interaction with various biological targets. These studies help in predicting the binding affinity and stability of the compound with its target proteins, which is crucial for drug design and development . The insights gained from these studies can guide the optimization of the compound for enhanced efficacy and reduced toxicity .

Antimicrobial Activity

Research has also explored the antimicrobial properties of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one. The compound has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents . Its mechanism of action may involve the disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-Inflammatory Agents

The compound has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Studies have indicated that derivatives of pyrimido[5,4-b]indole can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes the compound a promising candidate for the development of anti-inflammatory drugs .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve the progressive loss of neuronal function. Research has suggested that 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one may protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits for these conditions .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit various enzymes that play critical roles in disease processes. For example, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for cell growth and proliferation . This property makes it a valuable tool in biochemical research and drug development .

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment that uses light-activated compounds to kill cancer cells. Research has explored the use of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one as a photosensitizer in PDT. The compound can generate reactive oxygen species upon light activation, leading to the selective destruction of cancer cells . This application highlights its potential in non-invasive cancer treatments .

RSC Advances Medicinal Chemistry Research Springer

properties

IUPAC Name

2-benzylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-21-17(22)16-15(13-9-5-6-10-14(13)19-16)20-18(21)23-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTFXQXAGARZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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